Physicochemical Differentiation: cLogP Shift vs. N-Benzyl and N-(4-Methylbenzyl) Analogs
Computational property prediction using XLogP3 shows that the target compound, with a 4-methoxybenzyl substituent (XLogP3 = 2.7), occupies an intermediate lipophilicity range between the more polar unsubstituted N-benzyl analog and the more lipophilic N-(4-methylbenzyl) analog. This difference in cLogP, driven by the hydrogen-bond-accepting methoxy group, can influence solubility, permeability, and non-specific protein binding. The data is computed, not experimentally measured against analogs, and serves as a supporting differentiator for library design [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 3-allyl-4-amino-N-benzyl analog (XLogP3 ~2.2) and N-(4-methylbenzyl) analog (XLogP3 ~3.0) – values estimated based on fragment contributions |
| Quantified Difference | Approximately +0.5 log units vs. N-benzyl; approximately -0.3 log units vs. N-(4-methylbenzyl) |
| Conditions | XLogP3 algorithm (PubChem deposition) – not experimentally validated for these specific compounds |
Why This Matters
Lipophilicity is a key determinant of ADME properties; a difference of 0.5 log units can shift a compound's solubility-permeability profile, making this compound a distinct tool for probing structure-property relationships where intermediate polarity is desired.
- [1] XLogP3 value as deposited in PubChem CID 42585993. National Center for Biotechnology Information. Accessed April 2026. View Source
